molecular formula C14H12O4S B3126049 2'-Methanesulfonyl-biphenyl-4-carboxylic acid CAS No. 330942-86-4

2'-Methanesulfonyl-biphenyl-4-carboxylic acid

Cat. No.: B3126049
CAS No.: 330942-86-4
M. Wt: 276.31 g/mol
InChI Key: BPZLFXUGRPDDRY-UHFFFAOYSA-N
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Description

2'-Methanesulfonyl-biphenyl-4-carboxylic acid is a biphenyl derivative featuring a methanesulfonyl (-SO₂CH₃) substituent at the 2'-position and a carboxylic acid (-COOH) group at the 4-position of the biphenyl scaffold. The methanesulfonyl group is a strong electron-withdrawing moiety, which significantly influences the compound’s physicochemical properties, such as acidity, solubility, and reactivity. Its structural uniqueness lies in the combination of sulfonyl and carboxylic acid groups, which may enhance binding affinity in biological systems or modify crystallinity in material applications .

Properties

IUPAC Name

4-(2-methylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c1-19(17,18)13-5-3-2-4-12(13)10-6-8-11(9-7-10)14(15)16/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZLFXUGRPDDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001219010
Record name 2′-(Methylsulfonyl)[1,1′-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330942-86-4
Record name 2′-(Methylsulfonyl)[1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330942-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2′-(Methylsulfonyl)[1,1′-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methanesulfonyl-biphenyl-4-carboxylic acid typically involves the sulfonation of biphenyl derivatives followed by carboxylation. One common method is the reaction of biphenyl with methanesulfonyl chloride in the presence of a base such as pyridine. The resulting sulfonylated biphenyl is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of 2’-Methanesulfonyl-biphenyl-4-carboxylic acid often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the use of catalysts to enhance the reaction rate and selectivity. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2’-Methanesulfonyl-biphenyl-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

Pharmaceutical Applications

Role in Drug Development
2'-Methanesulfonyl-biphenyl-4-carboxylic acid serves as a crucial intermediate in the synthesis of several pharmaceuticals, particularly those targeting inflammatory and metabolic diseases. Its structural properties enable it to act as a scaffold for drug design, facilitating the development of compounds with enhanced therapeutic profiles.

Case Study: Anti-inflammatory Agents
Research has shown that derivatives of biphenyl carboxylic acids exhibit anti-inflammatory properties. For instance, modifications involving the methanesulfonyl group have led to increased potency in inhibiting cyclooxygenase enzymes, which are key players in inflammation pathways.

Organic Synthesis

Reagent in Coupling Reactions
This compound is utilized as a reagent in various coupling reactions, such as Suzuki and Heck reactions. Its ability to form stable intermediates allows for the efficient synthesis of complex organic molecules.

Data Table: Common Reactions Involving this compound

Reaction TypeDescriptionProducts
Suzuki CouplingCoupling with aryl halidesBiaryl compounds
Heck ReactionCoupling with alkenesSubstituted alkenes
Stille ReactionCoupling with organostannanesAryl-stannane derivatives

Material Science

Enhancement of Polymer Properties
In materials science, this compound is incorporated into polymer formulations to improve thermal stability and chemical resistance. Its incorporation into polyesters and polyamides has been shown to enhance mechanical properties.

Case Study: Polymeric Coatings
Studies demonstrate that coatings formulated with this compound exhibit superior adhesion and durability compared to traditional coatings. The presence of the methanesulfonyl group contributes to improved interaction with substrate surfaces.

Analytical Chemistry

Use in Analytical Methods
The compound is also employed in analytical chemistry for the detection and quantification of specific analytes. Its unique spectral properties allow it to be used as a standard reference material in chromatographic techniques.

Data Table: Analytical Techniques Utilizing this compound

TechniqueApplicationAdvantages
HPLCQuantification of pharmaceutical compoundsHigh sensitivity and specificity
NMR SpectroscopyStructural elucidationProvides detailed molecular information

Mechanism of Action

The mechanism of action of 2’-Methanesulfonyl-biphenyl-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
2'-Methanesulfonyl-biphenyl-4-carboxylic acid -SO₂CH₃ (2'), -COOH (4) C₁₄H₁₂O₄S 276.30* Not provided High polarity, potential drug intermediate Inferred
4'-Methyl-biphenyl-4-carboxylic acid -CH₃ (4'), -COOH (4) C₁₄H₁₂O₂ 212.25 720-73-0 Intermediate in organic synthesis
4'-Methyl-biphenyl-2-carboxylic acid -CH₃ (4'), -COOH (2) C₁₄H₁₂O₂ 212.25 720-73-0 Positional isomer; altered solubility
2'-Methyl-[1,1'-biphenyl]-4-carboxylic acid -CH₃ (2'), -COOH (4) C₁₄H₁₂O₂ 212.25 5748-43-6 Lower acidity vs. sulfonyl derivative
4'-Bromobiphenyl-2-carboxylic acid -Br (4'), -COOH (2) C₁₃H₉BrO₂ 277.12 37174-65-5 Halogenated analog; enhanced stability
4'-[(2S)-2-Methylbutyl]-biphenyl-4-carboxylic acid -(CH₂)₂CH(CH₃) (4'), -COOH (4) C₁₈H₂₀O₂ 268.35 62614-48-6 Lipophilic; liquid crystal research
2'-Chloro-2-fluoro-4'-methyl-biphenyl-4-carboxylic acid -Cl (2'), -F (2), -CH₃ (4') C₁₄H₁₀ClFO₂ 264.68 1262008-90-1 Multihalogenated; drug candidate

*Calculated based on molecular formula.

Key Observations

Electron-Withdrawing vs. Electron-Donating Groups :

  • The methanesulfonyl group in the target compound increases acidity (pKa ~1–2 for -SO₂CH₃ vs. ~4–5 for -COOH) compared to methyl or alkyl-substituted analogs, enhancing solubility in polar solvents .
  • Halogenated derivatives (e.g., 4'-Bromobiphenyl-2-carboxylic acid) exhibit higher molecular weights and stability due to halogen electronegativity, but lack the sulfonyl group’s strong polar interactions .

Positional Isomerism :

  • Moving the carboxylic acid from the 4- to 2-position (e.g., 4'-Methyl-biphenyl-2-carboxylic acid) reduces steric hindrance but may decrease intermolecular hydrogen bonding, affecting crystallinity .

Biological and Material Applications :

  • Multisubstituted derivatives like 2'-Chloro-2-fluoro-4'-methyl-biphenyl-4-carboxylic acid are explored as drug intermediates due to enhanced bioavailability from halogen atoms .
  • Long alkyl chains (e.g., 4'-[(2S)-2-Methylbutyl]-biphenyl-4-carboxylic acid) promote smectic liquid crystalline phases, useful in materials science .

Biological Activity

Overview

2'-Methanesulfonyl-biphenyl-4-carboxylic acid (CAS No. 330942-86-4) is an organic compound characterized by its biphenyl structure, featuring a methanesulfonyl group and a carboxylic acid group. This unique configuration contributes to its potential biological activities, making it a subject of interest in various scientific fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C14H12O4S. The presence of both the sulfonyl and carboxylic acid groups enhances its reactivity and interaction with biological molecules.

Key Properties:

  • Molecular Weight: 284.31 g/mol
  • Solubility: Soluble in polar solvents such as methanol and dimethyl sulfoxide (DMSO).

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and enzymes. The sulfonyl group can form strong interactions, potentially inhibiting enzymatic activity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Biological Activities

Research indicates several biological activities associated with this compound:

  • Antioxidant Activity:
    • The compound has demonstrated potential antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.
    • Mechanisms include the donation of hydrogen atoms to neutralize free radicals.
  • Anti-inflammatory Effects:
    • Studies suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory capabilities.
  • Anticancer Potential:
    • Preliminary studies indicate that this compound may induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using various in vitro assays:

  • DPPH Assay: The compound exhibited significant scavenging activity against DPPH radicals, indicating strong antioxidant potential.
  • ABTS Assay: Results showed a dose-dependent reduction in ABTS radical cation, further supporting its antioxidant properties.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages:

  • Treatment with this compound resulted in reduced levels of TNF-alpha and IL-6, suggesting its role in modulating inflammatory responses.

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds was conducted:

Compound NameFunctional GroupsBiological Activity
Biphenyl-4-carboxylic acidCarboxylic AcidLimited reactivity
Methanesulfonyl chlorideSulfonyl GroupHighly reactive but less versatile
This compoundSulfonyl & Carboxylic AcidNotable antioxidant and anti-inflammatory properties

Q & A

Q. What are the established synthetic routes for 2'-Methanesulfonyl-biphenyl-4-carboxylic acid?

A two-step approach is commonly employed:

  • Step 1 : Friedel-Crafts acylation to introduce the biphenyl backbone, as demonstrated in the synthesis of related 4-aryl-4-oxo-2-butenoic acids .
  • Step 2 : Methanesulfonyl group introduction via nucleophilic substitution or Michael-type addition, analogous to methods used for sulfonyl-containing biphenyl derivatives . Key considerations: Use anhydrous conditions for Friedel-Crafts reactions and optimize sulfonylation temperature to avoid side reactions.

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., distinguishing 2' vs. 4' positions) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 columns) resolves impurities, as shown in biphenyl-4-ol separations .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, critical for verifying sulfonyl and carboxylate groups .

Q. How can researchers ensure high purity during synthesis?

  • Recrystallization : Use polar aprotic solvents (e.g., DMF/water mixtures) to isolate crystalline products.
  • Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane gradients) removes unreacted intermediates .
  • Purity Thresholds : Aim for ≥95% purity (HPLC area percentage), aligning with pharmacopeial standards for related carboxylic acids .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data during characterization?

  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift simulations) .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., incomplete sulfonylation or oxidation derivatives) .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous regiochemistry, as applied to structurally similar biphenylcarboxylic acids .

Q. What strategies optimize regioselective sulfonylation in biphenyl systems?

  • Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to direct sulfonylation to the 2'-position .
  • Catalytic Systems : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution selectivity, as seen in Friedel-Crafts acylations .
  • Kinetic Control : Lower reaction temperatures favor kinetic products, reducing thermodynamic side products .

Q. How to design stability studies for this compound under varying storage conditions?

  • Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to assess degradation pathways .
  • Analytical Endpoints : Monitor carboxylic acid stability via pH titration and sulfonyl group integrity via IR spectroscopy (S=O stretch at ~1350 cm⁻¹) .
  • Storage Recommendations : Store in airtight, desiccated containers at –20°C, based on guidelines for hygroscopic biphenyl derivatives .

Q. What computational methods predict reactivity and interactions of this compound?

  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock, leveraging SMILES/InChI identifiers for accurate 3D structure generation .
  • DFT Calculations : Predict reaction mechanisms (e.g., sulfonylation energetics) and regioselectivity using Gaussian or ORCA .
  • QSAR Modeling : Correlate substituent effects (e.g., methanesulfonyl vs. trifluoromethyl) with bioactivity for lead optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2'-Methanesulfonyl-biphenyl-4-carboxylic acid
Reactant of Route 2
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2'-Methanesulfonyl-biphenyl-4-carboxylic acid

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